2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol
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Overview
Description
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C11H11NO3. It features a di-substituted acetylene residue capped at either end by di-methylhydroxy and 4-nitrobenzene groups
Preparation Methods
The synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol typically involves the reaction of 4-nitrobenzaldehyde with acetylene derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity . Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol can be compared with similar compounds like:
2-Methyl-4-phenylbut-3-yn-2-ol: Lacks the nitro group, resulting in different reactivity and applications.
2-Methyl-4-(3-nitrophenyl)but-3-yn-2-ol: Similar structure but with the nitro group in a different position, affecting its chemical behavior
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33432-53-0 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H11NO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13H,1-2H3 |
InChI Key |
NLMHPYBHXGYQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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